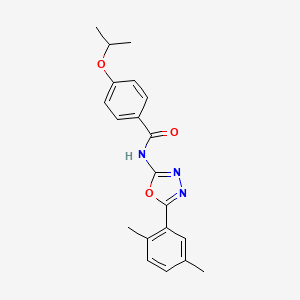

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide

Description

Properties

IUPAC Name |

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-12(2)25-16-9-7-15(8-10-16)18(24)21-20-23-22-19(26-20)17-11-13(3)5-6-14(17)4/h5-12H,1-4H3,(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMHCINJRQQRAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide typically involves the following steps:

Formation of the Oxadiazole Ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Substitution Reactions:

Amidation: The final step involves the reaction of the oxadiazole derivative with 4-isopropoxybenzoic acid or its derivatives to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

The compound has shown promising results in several biological assays, particularly in the fields of oncology and microbiology. Below is a summary of its key activities:

| Activity Type | Target Organisms/Cell Lines | Effect |

|---|---|---|

| Antiproliferative | HepG2 (liver cancer) | Induces cell cycle arrest and apoptosis |

| MCF-7 (breast cancer) | Induces cell cycle arrest and apoptosis | |

| HCT116 (colon cancer) | Induces cell cycle arrest and apoptosis | |

| Antimicrobial | Staphylococcus aureus | Inhibits bacterial growth |

| Escherichia coli | Inhibits bacterial growth |

Antiproliferative Activity

Research indicates that N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide exhibits significant antiproliferative effects against various cancer cell lines. Notably:

- HepG2 Cells : In a study evaluating the cytotoxic effects on HepG2 cells, the compound demonstrated a dose-dependent response with significant cell death at higher concentrations. This suggests potential as a lead candidate for liver cancer therapy.

- MCF-7 and HCT116 Cells : The compound also displayed efficacy against breast and colon cancer cell lines, showing its ability to induce apoptosis through modulation of key signaling pathways involved in cell proliferation.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against several bacterial strains:

- Staphylococcus aureus : The compound effectively inhibited the growth of this pathogen at concentrations that were non-toxic to human cells.

- Escherichia coli : Similarly, it showed significant antimicrobial activity against E. coli, indicating its potential application in treating bacterial infections.

Study 1: Anticancer Properties

A peer-reviewed study assessed the cytotoxicity of N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide on HepG2 cells. Results indicated that the compound led to substantial cell death at elevated concentrations, highlighting its potential for further development in cancer therapies.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and E. coli. The findings demonstrated effective inhibition of bacterial growth without toxicity to mammalian cells, suggesting a favorable therapeutic index.

Mechanism of Action

The mechanism of action of N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to the disruption of key biological pathways, resulting in antimicrobial, anti-inflammatory, or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide with structurally and functionally related compounds, focusing on physical properties, substituent effects, and biological relevance.

Structural Analogues from

The compounds described in share the 1,3,4-oxadiazole scaffold but differ in substituents and functional groups:

| Compound ID | Structure | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| 7c | 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide | C₁₆H₁₇N₅O₂S₂ | 375 | 134–136 | Thiazole, sulfanyl, propanamide |

| 7d | 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide | C₁₆H₁₇N₅O₂S₂ | 375 | 140–142 | Thiazole, sulfanyl, propanamide |

| 7e | 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)propanamide | C₁₇H₁₉N₅O₂S₂ | 389 | 154–156 | Thiazole, sulfanyl, propanamide |

| 7f | 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)propanamide | C₁₇H₁₉N₅O₂S₂ | 389 | 176–178 | Thiazole, sulfanyl, propanamide |

| Target | N-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide | C₂₀H₂₁N₃O₃ | ~351.4* | Not reported | 2,5-Dimethylphenyl, 4-isopropoxybenzamide |

*Calculated based on molecular formula.

Key Differences:

- Substituent Complexity : The target compound lacks the sulfanyl (-S-) and thiazole groups present in compounds 7c–7f, which are critical for hydrogen bonding and metal coordination in biological systems . Instead, its 4-isopropoxybenzamide group may enhance membrane permeability due to increased lipophilicity.

- Thermal Stability : The absence of sulfanyl and thiazole moieties might result in a lower melting point compared to 7c–7f (134–178°C), though experimental data are needed.

Functional Analogues from

highlights 1,3,4-oxadiazole derivatives synthesized via cyclization of acylthiosemicarbazides. For example:

- 1-(Pyridine-4′-carbonyl)-4-arylthiosemicarbazides (I) and their cyclized products (II–IV) exhibit plant growth-promoting activity at low concentrations .

Comparison with Target Compound:

- Synthesis Route : The target compound likely follows a similar cyclization pathway but substitutes aryl groups with bulky alkoxybenzamide moieties, which may require optimized reaction conditions.

Research Findings and Implications

Substituent-Driven Properties

- Electron-Withdrawing vs.

- Spectroscopic Characterization : Infrared (IR) and nuclear magnetic resonance (NMR) data for 7c–7f confirm the presence of NH₂ (thiazole) and C=O (propanamide) groups . For the target compound, similar techniques would verify the isopropoxy and benzamide functionalities.

Biological Activity

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide is a compound that has attracted attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

- Chemical Formula : C23H24N3O3

- Molecular Weight : 396.45 g/mol

- CAS Number : 891125-44-3

The compound features an oxadiazole ring, which is known for its diverse biological activities. The presence of the isopropoxy and dimethylphenyl groups enhances its lipophilicity and potentially its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may exhibit:

- Inhibition of Enzymes : Similar compounds have shown significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's .

- Neuroprotective Effects : The oxadiazole derivatives have been associated with neuroprotective properties, potentially through modulation of oxidative stress and inflammation pathways .

In Vitro Studies

-

Cholinesterase Inhibition :

- The compound was evaluated for AChE and BChE inhibition using standard colorimetric methods. Initial results indicated moderate to high inhibitory activity.

- IC50 Values : Compounds with similar structures have demonstrated varying degrees of inhibition, with some reaching IC50 values as low as 0.052 μM for AChE .

- Neuroprotective Assays :

In Vivo Studies

Case studies involving animal models have demonstrated the following:

- Cognitive Improvement : In scopolamine-induced memory impairment models, treatment with the compound resulted in significant improvements in memory performance in behavioral tests like the Y-maze and Morris water maze .

- Histopathological Analysis : Examination of brain tissue from treated animals showed preserved neuronal morphology and density compared to untreated controls .

Summary of Research Findings

Q & A

What are the common synthetic routes for N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide, and how do reaction conditions affect yield and purity?

Basic Research Question

The synthesis typically involves multi-step protocols, including cyclization and coupling reactions. A representative route starts with esterification of substituted benzoic acids (e.g., 4-isopropoxybenzoic acid) to form methyl esters, followed by hydrazination to generate hydrazides. Subsequent cyclization with cyanogen bromide or carbon disulfide yields the 1,3,4-oxadiazole core. Final coupling with acyl chlorides (e.g., 2,5-dimethylphenyl derivatives) under basic conditions (e.g., NaH in THF) completes the synthesis . Key factors influencing yield and purity include:

- Catalyst selection : Use of 4B molecular sieves and pyridine enhances coupling efficiency .

- Temperature control : Cyclization at 0–5°C minimizes side reactions .

- Purification : Column chromatography and recrystallization achieve >95% purity, validated by HPLC .

Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Basic Research Question

Structural confirmation relies on:

- ¹H/¹³C NMR : Assigns proton environments (e.g., isopropoxy -CH groups at δ 1.3–1.5 ppm) and aromatic/oxadiazole carbons .

- ESI-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z 392.2 for analogs) .

- HPLC : Quantifies purity (>95%) using reverse-phase C18 columns and UV detection .

Contaminants (e.g., unreacted hydrazides) are identified via TLC and mitigated through iterative recrystallization .

How can researchers design experiments to evaluate the enzyme inhibitory activity of this compound against targets like lipoxygenase (LOX) or butyrylcholinesterase (BChE)?

Advanced Research Question

Experimental Design :

- Assay conditions : Use LOX (soybean-derived) or BChE (human recombinant) with substrate-specific protocols (e.g., linoleic acid for LOX, butyrylthiocholine for BChE). Include positive controls (e.g., nordihydroguaiaretic acid for LOX) .

- Dose-response curves : Test concentrations from 1 nM–100 µM to calculate IC₅₀ values.

- Kinetic analysis : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .

Data Interpretation : Compare results with structurally similar compounds (e.g., 8t and 8u in show IC₅₀ < 10 µM for BChE) to identify substituent effects .

What strategies resolve discrepancies in reported biological activities of 1,3,4-oxadiazole derivatives across studies?

Advanced Research Question

Conflicting data may arise from:

- Assay variability : Standardize protocols (e.g., pH, temperature, enzyme sources) to ensure reproducibility. For example, antimicrobial activity against S. aureus varies with inoculum size and culture medium .

- Structural nuances : Substituents like chloro (Cl) or methyl (CH₃) groups significantly alter bioactivity. Compound 20 ( ) with isopropoxy groups showed higher Ca²⁺/calmodulin inhibition than bromo analogs .

- Purity thresholds : Impurities >5% can skew results; validate via HPLC and orthogonal methods (e.g., elemental analysis) .

How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for therapeutic targets?

Advanced Research Question

SAR Strategies :

- Substituent screening : Test analogs with varied aryl groups (e.g., 2,5-dimethylphenyl vs. 4-chlorophenyl) to map steric/electronic effects. For instance, trifluoromethyl groups enhance antimicrobial potency .

- Bioisosteric replacement : Replace oxadiazole with thiadiazole to assess impact on stability and binding (e.g., thiadiazole analogs in show reduced LOX inhibition) .

- Molecular docking : Simulate interactions with target proteins (e.g., CB1 receptor in ) to guide rational design .

What methodologies address formulation challenges for in vivo studies of this compound?

Advanced Research Question

Key Approaches :

- Solubility enhancement : Use co-solvents (e.g., DMSO:PEG 400) or nanoemulsions for aqueous dispersion .

- Stability profiling : Conduct accelerated degradation studies (40°C/75% RH) to identify degradation products via LC-MS .

- Pharmacokinetics : Measure plasma half-life (t₁/₂) and bioavailability in rodent models using LC-MS/MS, adjusting doses based on clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.